molecular formula C12H22N2O3 B1460976 1-(2-(Tert-butylamino)-2-oxoethyl)piperidine-4-carboxylic acid CAS No. 1156151-43-7

1-(2-(Tert-butylamino)-2-oxoethyl)piperidine-4-carboxylic acid

Cat. No. B1460976
CAS RN: 1156151-43-7
M. Wt: 242.31 g/mol
InChI Key: ZRSVCPKTBJVJEX-UHFFFAOYSA-N
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Description

This compound is a novel piperidine-4-carboxylic acid derivative . It has been synthesized and characterized in the context of pharmaceutical research .


Synthesis Analysis

The compound has been synthesized by the reaction of DCC/HOBt coupling of piperidine-4-carboxylic acid methyl ester and N-phthaloyl amino acids followed by a ring-opening reaction using tert-butyl amine .


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular formula is C11H20N2O3 and its molecular weight is 228.29 .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of derivatives of "1-(2-(Tert-butylamino)-2-oxoethyl)piperidine-4-carboxylic acid" involve advanced techniques to ascertain their chemical structures and properties. For instance, Kulkarni et al. (2016) synthesized two derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, and characterized them using FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies. Their structural confirmation was further achieved through single crystal X-ray diffraction analysis, highlighting the linear and L-shaped conformations of these molecules (Kulkarni et al., 2016).

Biological Evaluation

Derivatives of "1-(2-(Tert-butylamino)-2-oxoethyl)piperidine-4-carboxylic acid" have been evaluated for their biological activities, including antibacterial and antifungal properties. The study by Kulkarni et al. (2016) revealed that the synthesized compounds exhibited moderate activity against several microorganisms, showcasing their potential in developing new antimicrobial agents (Kulkarni et al., 2016).

Molecular Structure Analysis

The detailed molecular structure analysis of these compounds provides insights into their potential applications and interactions. For example, Mamat et al. (2012) reported the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, which crystallizes in the monoclinic space group, highlighting the typical bond lengths and angles of this piperazine-carboxylate (Mamat, Flemming, & Köckerling, 2012).

Enantioselective Synthesis

The enantioselective synthesis of related compounds demonstrates the versatility of these molecules as chiral building blocks. Passarella et al. (2005) utilized the pure enantiomers of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester to prepare biologically active alkaloids in a stereoselective manner, showcasing the compound's utility in synthesizing complex molecular structures (Passarella et al., 2005).

properties

IUPAC Name

1-[2-(tert-butylamino)-2-oxoethyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)13-10(15)8-14-6-4-9(5-7-14)11(16)17/h9H,4-8H2,1-3H3,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSVCPKTBJVJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Tert-butylamino)-2-oxoethyl)piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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